molecular formula C16H16BrNO3 B15108396 N-(4-bromo-2-methylphenyl)-2,6-dimethoxybenzamide

N-(4-bromo-2-methylphenyl)-2,6-dimethoxybenzamide

Cat. No.: B15108396
M. Wt: 350.21 g/mol
InChI Key: OQIVONIJUKWZBO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2,6-dimethoxybenzamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a methyl group, and two methoxy groups attached to a benzamide core. Its molecular formula is C15H16BrNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2,6-dimethoxybenzamide typically involves the reaction of 4-bromo-2-methylaniline with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2,6-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2,6-dimethoxybenzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
  • Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-

Uniqueness

N-(4-bromo-2-methylphenyl)-2,6-dimethoxybenzamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of two methoxy groups on the benzamide core can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H16BrNO3/c1-10-9-11(17)7-8-12(10)18-16(19)15-13(20-2)5-4-6-14(15)21-3/h4-9H,1-3H3,(H,18,19)

InChI Key

OQIVONIJUKWZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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